Physicochemical properties of 2,3,4,5,6-Pentamethylbenzophenone
Physicochemical properties of 2,3,4,5,6-Pentamethylbenzophenone
An In-Depth Technical Guide to the Physicochemical Properties of 2,3,4,5,6-Pentamethylbenzophenone
Introduction
2,3,4,5,6-Pentamethylbenzophenone is an aromatic ketone characterized by a benzoyl group attached to a pentamethylphenyl moiety. The extensive methylation of one of the phenyl rings significantly influences its steric and electronic properties compared to the parent benzophenone molecule. This, in turn, dictates its physicochemical characteristics, reactivity, and potential applications in fields such as polymer chemistry, photochemistry, and as an intermediate in organic synthesis. Benzophenone derivatives are of considerable interest due to their diverse applications, including as photoinitiators, UV-curing agents, and in the synthesis of pharmaceuticals.[1] The pentamethyl substitution pattern creates a unique steric environment around the carbonyl group, which can affect its reactivity and spectroscopic properties.
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and spectroscopic characterization of 2,3,4,5,6-Pentamethylbenzophenone. Due to the limited availability of experimental data for this specific molecule, this guide combines theoretical predictions, data from analogous compounds, and established analytical methodologies to offer a robust scientific profile for researchers, scientists, and professionals in drug development.
Synthesis of 2,3,4,5,6-Pentamethylbenzophenone
A plausible and efficient method for the synthesis of 2,3,4,5,6-Pentamethylbenzophenone is the Friedel-Crafts acylation of pentamethylbenzene with benzoyl chloride.[2][3] This electrophilic aromatic substitution reaction is a cornerstone of synthetic organic chemistry for the formation of aryl ketones.[4] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride, making it a potent electrophile.[2]
The underlying principle of this synthesis is the generation of an acylium ion from the reaction of benzoyl chloride with the Lewis acid catalyst. This highly electrophilic species is then attacked by the electron-rich pentamethylbenzene ring to form a tetrahedral intermediate. Subsequent loss of a proton and regeneration of the aromaticity yields the desired ketone. The reaction is generally carried out in an inert solvent to control the reaction temperature and facilitate stirring.
Caption: Proposed synthetic workflow for 2,3,4,5,6-Pentamethylbenzophenone.
Experimental Protocol for Synthesis
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add pentamethylbenzene and an inert solvent (e.g., dichloromethane or carbon disulfide).
-
Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) portion-wise with stirring.
-
Reagent Addition: Add benzoyl chloride dropwise to the cooled and stirred mixture.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Workup: After the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of ice-cold water, followed by dilute hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Physicochemical Properties
The physicochemical properties of 2,3,4,5,6-Pentamethylbenzophenone are summarized in the table below. It is important to note that due to a lack of direct experimental data, many of these values are predicted or estimated based on the properties of benzophenone and the expected influence of the five methyl substituents.[5] Such predictive methods are valuable tools in the absence of experimental data.[6][7][8]
| Property | Predicted/Estimated Value | Basis of Estimation |
| Molecular Formula | C₁₈H₂₀O | - |
| Molecular Weight | 252.35 g/mol | - |
| Appearance | White to off-white crystalline solid | Based on analogous benzophenones |
| Melting Point | > 100 °C | Increased molecular weight and symmetry compared to benzophenone (m.p. 48.5 °C)[5] |
| Boiling Point | > 305.4 °C | Increased molecular weight compared to benzophenone (b.p. 305.4 °C)[5] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., acetone, ethanol, chloroform) | Increased lipophilicity due to methyl groups[5] |
| pKa | Not applicable (non-ionizable) | Ketones are generally not considered acidic or basic under normal conditions |
| LogP (Octanol/Water Partition Coefficient) | > 3.18 | Increased lipophilicity compared to benzophenone (LogP = 3.18)[5] |
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of organic compounds.
Infrared (IR) Spectroscopy
The IR spectrum of 2,3,4,5,6-Pentamethylbenzophenone is expected to show characteristic absorption bands for its functional groups.[9][10] The most prominent feature will be the strong carbonyl (C=O) stretching vibration.[11][12]
-
C=O Stretch: A strong absorption band is expected in the region of 1660-1700 cm⁻¹. The conjugation of the carbonyl group with the aromatic rings typically lowers the stretching frequency compared to aliphatic ketones.[12]
-
C-H Stretch (Aromatic): Weak to medium bands are expected above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Medium to strong bands are expected in the 2850-3000 cm⁻¹ region, corresponding to the methyl groups.
-
C=C Stretch (Aromatic): Medium to weak absorption bands are expected in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR Spectroscopy:
-
Aromatic Protons (Benzoyl Group): Protons on the unsubstituted phenyl ring are expected to appear in the downfield region of 7.2-7.8 ppm.[13][14]
-
Methyl Protons: The protons of the five methyl groups on the other phenyl ring will likely appear as multiple singlets in the upfield region of 2.0-2.5 ppm, deshielded by the adjacent aromatic ring and carbonyl group.[15] The exact chemical shifts will depend on their position relative to the carbonyl group.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: A characteristic weak signal is expected in the highly deshielded region of 190-200 ppm.[15]
-
Aromatic Carbons: The carbons of the two aromatic rings are expected to resonate in the 120-140 ppm range.[16]
-
Methyl Carbons: The carbons of the five methyl groups are expected to appear in the upfield region of 15-25 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
-
Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (approximately 252.35).
-
Fragmentation Pattern: Common fragmentation pathways for aromatic ketones include alpha-cleavage to form acylium ions.[17][18] The most prominent fragment would likely be the benzoyl cation (C₆H₅CO⁺) at m/z 105. Another significant fragment would be the pentamethylphenyl cation at m/z 147.
Experimental Protocols for Physicochemical Property Determination
The following are standard, self-validating protocols for determining key physicochemical properties of a solid organic compound like 2,3,4,5,6-Pentamethylbenzophenone.
Melting Point Determination
The melting point is a crucial indicator of purity.[19][20] A sharp melting range suggests a pure compound, while a broad and depressed range indicates the presence of impurities.[19]
Caption: Workflow for melting point determination.[21]
Boiling Point Determination (Micro Method)
For high-melting solids that are stable at high temperatures, the boiling point can be determined using a micro method.[22][23]
Caption: Workflow for micro boiling point determination.
Solubility Determination
The solubility of a compound in various solvents provides insights into its polarity and the presence of acidic or basic functional groups.[24][25]
Caption: Workflow for solubility determination.
Conclusion
2,3,4,5,6-Pentamethylbenzophenone presents a unique molecular architecture with significant potential in various chemical applications. While experimental data on its physicochemical properties are scarce, this guide has provided a robust framework for its synthesis, characterization, and property estimation based on established chemical principles and data from analogous compounds. The provided experimental protocols offer a standardized approach for the empirical determination of its key characteristics. Further research to experimentally validate the predicted properties of this compound is warranted and would be a valuable contribution to the field.
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